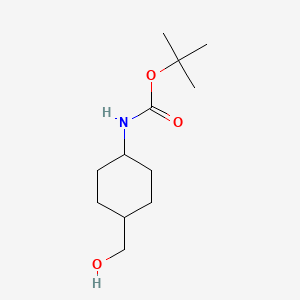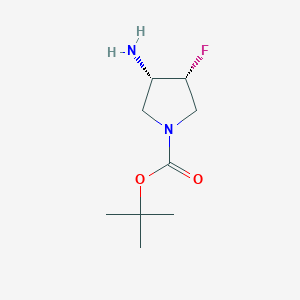
4,4,4-三氟-3-羟基丁酸
描述
4,4,4-Trifluoro-3-hydroxybutanoic acid is a chemical compound with the molecular formula C4H5F3O3 . It has a molecular weight of 158.08 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4,4,4-trifluoro-3-hydroxybutanoic acid has been investigated in the past. One method involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .Molecular Structure Analysis
The molecule contains a total of 14 bonds. There are 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-3-hydroxybutanoic acid is a solid substance at room temperature . It has a molecular weight of 158.08 . The compound contains a total of 15 atoms; 5 Hydrogen atoms, 4 Carbon atoms, 3 Oxygen atoms, and 3 Fluorine atoms .科学研究应用
1. 合成树状聚合物
4,4,4-三氟-3-羟基丁酸被用作树枝状聚合物合成的起始材料,从而产生 CF3 取代的树状聚合物。这些树状聚合物通过核磁共振和质谱表征,揭示了结构异位性,并且在研究远程非对映异构方面具有重要意义 (Greiveldinger & Seebach, 1998)。
2. 对映选择性合成
该化合物在对映选择性面包酵母还原过程中被利用,以获得 4,4,4-三氟-3-羟基丁酸乙酯。这一过程突出了添加剂作为酵母酶抑制剂的用途,展示了其在立体选择性有机合成中的重要性 (Davoli et al., 1999)。
3. 氟化氨基酸的产生
它是 4,4,4-三氟缬氨酸和 5,5,5-三氟亮氨酸等氟化氨基酸立体选择性合成的前体。这些合成涉及氧化重排和氢化等转化,有助于开发有价值的氨基酸衍生物 (Pigza, Quach, & Molinski, 2009)。
4. 氢化过程
该酸是通过氢化高度对映选择性合成 2,2-二氟-3-羟基羧酸盐的关键组分,强调了其在产生对映体富集化合物中的作用 (Kuroki, Asada, & Iseki, 2000)。
5. 不对称合成
它用于对映选择性合成抗 4,4,4-三氟苏氨酸和 2-氨基-4,4,4-三氟丁酸,展示了其在通过三氟甲基化和选择性氢化等过程生产对映体纯化合物的效用 (Jiang, Qin, & Qing, 2003)。
6. 对映体的制备
4,4,4-三氟-3-羟基丁酸可以通过与 1-苯乙胺结晶分离为其对映体。这一过程对于获得对映体纯的酸很重要,这些酸在各种化学合成中很有价值 (Ács, Van Der Bussche, & Seebach, 2006)。
7. 类似物合成
该化合物用于合成类似物,如 4-胂基-2-羟基丁酸,由于其作为某些酶的底物特性,在酶学研究中具有应用 (Adams, Sparkes, & Dixon, 1983)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4,4,4-trifluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUMZEQLWJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-35-1, 86884-21-1 | |
| Record name | NSC22072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of 4,4,4-Trifluoro-3-hydroxybutanoic acid and how is it used in research?
A: 4,4,4-Trifluoro-3-hydroxybutanoic acid is valuable in synthesizing chiral dendrimers, acting as a building block for complex molecular structures. [] The trifluoromethyl (CF3) group in these dendrimers acts as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to study "remote diastereotopicity," observing the distinct signals from atoms in different chemical environments even when separated by many bonds. [] The presence of the CF3 group introduces unique properties due to its electronegativity and size.
Q2: Can you elaborate on the use of 4,4,4-Trifluoro-3-hydroxybutanoic acid in chiral synthesis?
A: Absolutely. This compound serves as a key starting material for synthesizing specific enantiomers of other important molecules. For example, it's been successfully used to create both (2R,3S)- and (2S,3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives. [] These derivatives are analogs of threonine and allo-threonine, amino acids crucial in biological systems. The ability to selectively synthesize specific enantiomers is crucial in pharmaceutical research, as different enantiomers can have drastically different biological activities.
Q3: What spectroscopic data is available for characterizing 4,4,4-Trifluoro-3-hydroxybutanoic acid?
A3: Several spectroscopic techniques have been used to characterize this compound.
- NMR: Both 1H-NMR and 19F-NMR data are available, providing information about the hydrogen and fluorine environments within the molecule, respectively. [, ]
- IR: Infrared spectroscopy reveals the presence of functional groups like hydroxyl, carbonyl, and C-F bonds. []
- Mass Spectrometry: Provides the molecular weight and fragmentation pattern of the compound. []
Q4: Are there efficient methods to prepare enantiomerically pure 4,4,4-Trifluoro-3-hydroxybutanoic acid?
A: Yes, effective resolution methods exist. One published method uses (R)- or (S)-1-phenylethylamine to resolve the racemic mixture of 4,4,4-Trifluoro-3-hydroxybutanoic acid into its enantiomers. [] This resolution allows for the isolation of each enantiomer, enabling researchers to study their individual properties and applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)
![(R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B3024272.png)

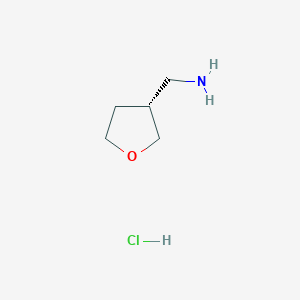

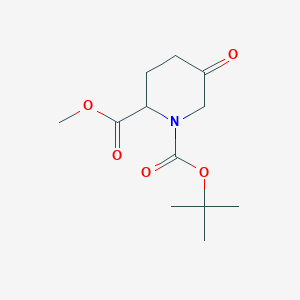
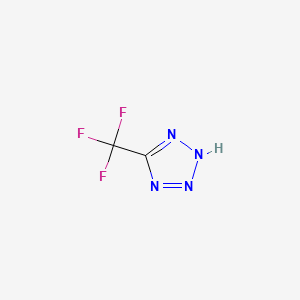


![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B3024286.png)
